2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Description
This compound features a thiophene-sulfonamide core modified with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxyphenyl group. The sulfonamide nitrogen is further substituted with a 4-fluorophenyl group and a methyl group. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the oxadiazole and sulfonamide motifs are pharmacologically relevant .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S2/c1-3-28-17-10-4-14(5-11-17)20-23-21(29-24-20)19-18(12-13-30-19)31(26,27)25(2)16-8-6-15(22)7-9-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFHITKQUSVADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.53 g/mol. The structure includes a thiophene ring, an oxadiazole moiety, and sulfonamide functional groups, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4O3S |
| Molecular Weight | 456.53 g/mol |
| CAS Number | Not available |
| Purity | >90% |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against these pathogens, suggesting potent antibacterial activity .
Antioxidant Activity
The antioxidant properties of compounds containing oxadiazole rings have been explored extensively. In vitro assays have shown that such compounds can scavenge free radicals effectively. For example, a related oxadiazole derivative exhibited DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .
Anticancer Activity
The anticancer potential of thiophene and oxadiazole derivatives has been documented in several studies. For instance, compounds similar to our target compound have been tested against various cancer cell lines. One study reported that a structurally analogous compound showed an IC50 value of 15 µM against the HCT-116 colon cancer cell line, indicating significant cytotoxicity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing sulfonamide groups are known to inhibit key enzymes involved in bacterial metabolism.
- Free Radical Scavenging : The presence of electron-rich moieties in the oxadiazole structure contributes to its ability to neutralize free radicals.
- Cell Cycle Arrest : Some studies suggest that related compounds induce apoptosis in cancer cells by disrupting the cell cycle.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to our target compound exhibited potent antibacterial effects with MIC values lower than those of standard antibiotics .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a series of thiophene-based compounds were synthesized and tested against breast cancer cell lines. The results demonstrated that specific modifications in the chemical structure led to enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 10 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
- Compound A: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () Key Difference: The oxadiazole ring is substituted with a 4-fluorophenyl group instead of 4-ethoxyphenyl. For instance, in anti-TB studies, fluorophenyl-substituted oxadiazoles (e.g., C22 in ) showed high binding affinity to InhA, suggesting that electron-withdrawing groups may enhance target engagement .
Compound B : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()
- Key Difference : Replaces the thiophene-sulfonamide scaffold with a piperidine-carboxamide system.
- Impact : The piperidine ring introduces conformational flexibility, while the carboxamide group may facilitate hydrogen bonding. Despite structural differences, the shared 4-fluorophenyl-oxadiazole motif correlates with anti-TB activity, highlighting the pharmacophore significance of this moiety .
Modifications on the Sulfonamide Group
Compound C : N-(4-Chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide ()
- Key Difference : The 4-fluorophenyl group is replaced with 4-chlorophenyl.
- Impact : Chlorine’s higher lipophilicity (Cl vs. F) may improve membrane permeability but could also increase metabolic stability risks. Chlorinated analogs often exhibit prolonged half-lives but may face toxicity challenges, as seen in hepatotoxic compounds like C21 () .
Compound D : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Difference : Uses a triazole-thioacetamide system instead of oxadiazole-sulfonamide.
- Impact : The triazole ring offers distinct hydrogen-bonding capabilities, while the thioacetamide linker may influence solubility. Such structural shifts underscore the importance of the oxadiazole-sulfonamide combination in balancing potency and bioavailability .
Pharmacokinetic and Pharmacodynamic Comparisons
ADMET Profiles
- Target Compound : The 4-ethoxyphenyl group may reduce hepatotoxicity compared to methoxy or halogenated analogs (e.g., C38 in ). Ethoxy’s moderate size and electron-donating nature could enhance metabolic stability by resisting oxidative degradation .
- Fluorophenyl vs. Ethoxyphenyl : Fluorine’s electronegativity improves membrane penetration but may reduce metabolic half-life compared to ethoxy’s bulkier, more stable profile .
Binding Affinity and Selectivity
- Molecular Docking Insights : AutoDock4 simulations () suggest that the ethoxyphenyl group in the target compound forms stronger van der Waals interactions with hydrophobic enzyme pockets compared to smaller substituents like fluorine. For example, in InhA inhibition (Mycobacterium tuberculosis), ethoxy’s bulk may fill a subpocket critical for affinity .
- Triazole vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
